molecular formula C16H14N2O3S B6119514 2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Cat. No.: B6119514
M. Wt: 314.4 g/mol
InChI Key: GSBXNDNIRGRBKE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of a thiazolidinone derivative with a furylmethylamine and a methoxybenzaldehyde under specific conditions. For example, a common method involves the reaction of 2-aminothiazolidin-4-one with 2-furylmethylamine and 4-methoxybenzaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHOXYPHENYL)IMINO]-5-[(E)-1-(2-FURYLMETHYLIDENE)]-1,3-THIAZOLAN-4-ONE
  • 2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Uniqueness

2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-2-(furan-2-ylmethylimino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-6-4-11(5-7-12)9-14-15(19)18-16(22-14)17-10-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,17,18,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBXNDNIRGRBKE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=NCC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NCC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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